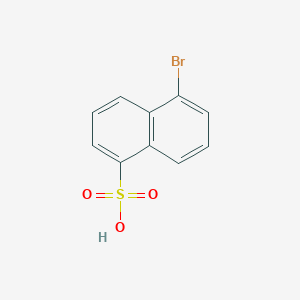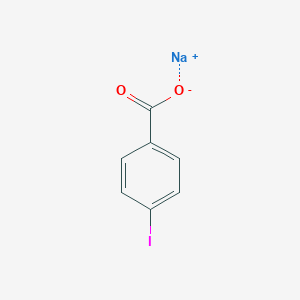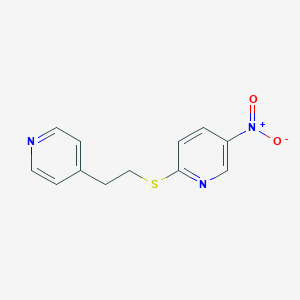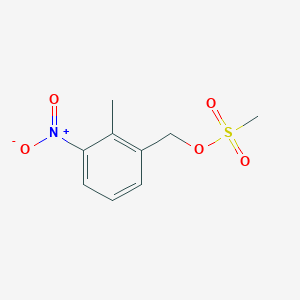
2-Methyl-3-nitrobenzyl methanesulfonate
Übersicht
Beschreibung
2-Methyl-3-nitrobenzyl methanesulfonate is a chemical compound used in scientific research as a photolabile protecting group for the controlled release of bioactive molecules. The compound is a derivative of benzyl methanesulfonate, which is a commonly used protecting group in organic chemistry.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-nitrobenzyl methanesulfonate involves the photochemical cleavage of the protecting group. Upon absorption of light of a specific wavelength, the nitro group in the compound undergoes a photochemical reaction, resulting in the formation of a nitroso intermediate. This intermediate is highly reactive and can undergo a variety of reactions, including the cleavage of the protecting group. The resulting product is the bioactive molecule, which can then interact with its target in a controlled manner.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-Methyl-3-nitrobenzyl methanesulfonate are dependent on the bioactive molecule that is released upon cleavage of the protecting group. The compound itself has no known biochemical or physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Methyl-3-nitrobenzyl methanesulfonate in lab experiments include the spatiotemporal control of bioactive molecule release, which allows for the study of biological processes with high precision. The compound is also easy to synthesize and purify, making it accessible to a wide range of researchers. However, the compound is sensitive to light and can undergo unwanted cleavage during storage or handling. The compound is also toxic and should be handled with care.
Zukünftige Richtungen
For the use of 2-Methyl-3-nitrobenzyl methanesulfonate include the development of new protecting groups with improved properties, such as increased stability and sensitivity to longer wavelengths of light. The use of the compound in vivo is also an area of active research, with the goal of developing new therapies for a variety of diseases. Additionally, the use of the compound in combination with other photolabile protecting groups is an area of interest, as this could enable the simultaneous release of multiple bioactive molecules with high precision.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-nitrobenzyl methanesulfonate is widely used in scientific research as a photolabile protecting group for the controlled release of bioactive molecules. The compound can be attached to a variety of functional groups, including amines, alcohols, and thiols, to protect them from unwanted reactions. Upon exposure to light of a specific wavelength, the protecting group is cleaved, releasing the bioactive molecule. This approach allows for the spatiotemporal control of bioactive molecule release, enabling the study of biological processes with high precision.
Eigenschaften
CAS-Nummer |
196500-09-1 |
|---|---|
Produktname |
2-Methyl-3-nitrobenzyl methanesulfonate |
Molekularformel |
C9H11NO5S |
Molekulargewicht |
245.25 g/mol |
IUPAC-Name |
(2-methyl-3-nitrophenyl)methyl methanesulfonate |
InChI |
InChI=1S/C9H11NO5S/c1-7-8(6-15-16(2,13)14)4-3-5-9(7)10(11)12/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
QPOOUPBAZSYLQM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])COS(=O)(=O)C |
Kanonische SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])COS(=O)(=O)C |
Synonyme |
2-METHYL-3-NITROBENZYL METHANESULFONATE |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

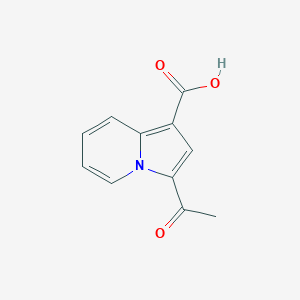

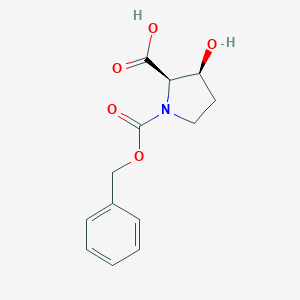
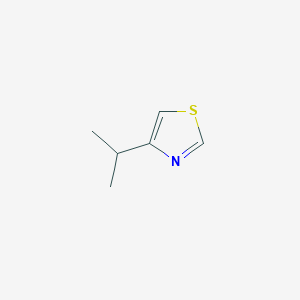
![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B170084.png)
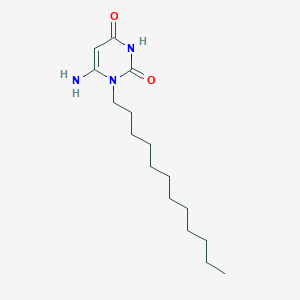
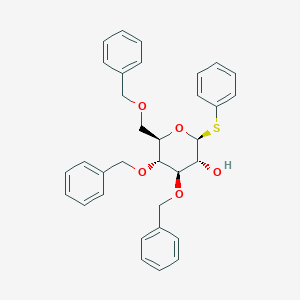
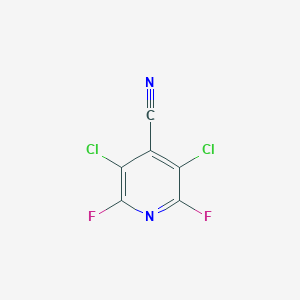
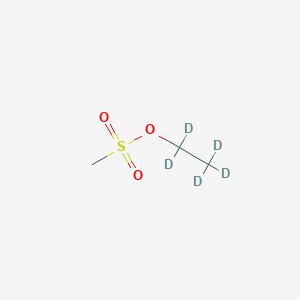
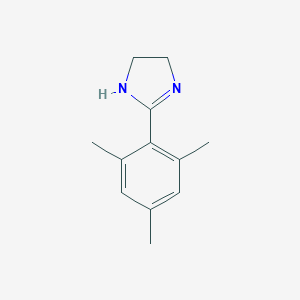
![1,5-Dimethyltricyclo[3.3.0.0(2,7)]octan-6-one](/img/structure/B170094.png)
